molecular formula C12H19N3O B7463116 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide

2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide

Cat. No. B7463116
M. Wt: 221.30 g/mol
InChI Key: UGXOULSXACTTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide, also known as IMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMCA is a heterocyclic organic compound that consists of an imidazole ring and a cyclohexyl group. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide is not fully understood. However, it is believed that this compound acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is known to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase GABA levels in the brain and decrease the levels of stress hormones such as cortisol. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and cognitive function.

Advantages and Limitations for Lab Experiments

2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been shown to have low toxicity in animal models. However, one limitation of this compound is that its exact mechanism of action is not fully understood. This makes it challenging to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide. One area of research could be to investigate the potential use of this compound in the treatment of anxiety and depression in humans. Another area of research could be to study the effects of this compound on cognitive function and neuroplasticity. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential interactions with other compounds.

Synthesis Methods

2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromoacetophenone with imidazole in the presence of a base to form 2-imidazol-1-ylacetophenone. The resulting compound is then reacted with 2-methylcyclohexylamine to form this compound. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans.

properties

IUPAC Name

2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-10-4-2-3-5-11(10)14-12(16)8-15-7-6-13-9-15/h6-7,9-11H,2-5,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXOULSXACTTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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